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Compound of Interest

Compound Name: 2-Amino-4,5-difluorophenol

Cat. No.: B062812 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 2-Amino-4,5-difluorophenol (CAS No: 163734-01-8), a valuable building block in

medicinal chemistry and materials science. Due to the limited availability of public experimental

spectra for this specific compound, this document presents high-quality predicted data to

facilitate its identification, characterization, and utilization in research and development. The

guide details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such

data.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Amino-4,5-
difluorophenol. This data has been generated using advanced computational algorithms to

provide a reliable reference for researchers.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.85 s (br) - OH

6.91 t 9.5 H-6

6.68 t 9.5 H-3

4.75 s (br) - NH₂

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The broadness of the OH and

NH₂ peaks is due to chemical exchange.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Assignment

147.2 (dd, J = 240, 15 Hz) C-4

145.0 (dd, J = 235, 14 Hz) C-5

136.8 (d, J = 8 Hz) C-1

125.5 (d, J = 5 Hz) C-2

114.8 (d, J = 18 Hz) C-6

102.1 (d, J = 20 Hz) C-3

Note: The splitting patterns (d, dd) are due to carbon-fluorine coupling.

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium, Broad O-H, N-H stretching

3080 - 3010 Weak Aromatic C-H stretching

1620 - 1580 Strong
Aromatic C=C stretching, NH₂

scissoring

1520 - 1470 Strong Aromatic C=C stretching

1350 - 1250 Strong C-O stretching (phenol)

1250 - 1150 Very Strong C-F stretching

1180 - 1100 Strong C-N stretching

900 - 675 Strong
Aromatic C-H out-of-plane

bending

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization - EI)

m/z Relative Intensity (%) Assignment

145 100 [M]⁺ (Molecular Ion)

117 45 [M - CO]⁺

89 30 [M - CO - HCN]⁺

69 15 [C₄H₃F]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for solid

aromatic compounds like 2-Amino-4,5-difluorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Accurately weigh 5-10 mg of 2-Amino-4,5-difluorophenol for ¹H NMR or 20-50 mg for ¹³C

NMR into a clean, dry vial.[1][2]

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[2]

[3] DMSO-d₆ is often preferred for aminophenols to observe the exchangeable OH and

NH₂ protons.

Gently vortex or sonicate the vial to ensure complete dissolution of the sample.[2]

Using a Pasteur pipette with a glass wool plug, filter the solution directly into a clean, dry 5

mm NMR tube to remove any particulate matter.[3]

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field

to achieve optimal homogeneity.

For ¹H NMR, acquire the spectrum using a sufficient number of scans to obtain a good

signal-to-noise ratio.

For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of

scans due to the lower natural abundance of the ¹³C isotope.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift axis using the residual solvent peak or an internal standard

(e.g., TMS at 0.00 ppm).

Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C

spectra.
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Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation:

Thoroughly clean and dry an agate mortar and pestle.[4]

Place a small amount (1-2 mg) of 2-Amino-4,5-difluorophenol into the mortar and grind it

to a very fine powder.[4][5]

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.[4]

The typical sample to KBr ratio is about 1:100.[5]

Gently but thoroughly mix the sample and KBr by grinding the mixture for about a minute.

Transfer the mixture to a pellet-forming die.

Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for

several minutes to form a transparent or translucent pellet.[5][6]

Data Acquisition:

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR

spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the IR spectrum of the sample.

Data Processing:

The software will automatically ratio the sample spectrum to the background spectrum to

produce the final absorbance or transmittance spectrum.

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS) (Electron Ionization)
Sample Introduction:
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For a solid sample like 2-Amino-4,5-difluorophenol, a direct insertion probe is typically

used.

A small amount of the sample is placed in a capillary tube at the end of the probe.

Ionization:

The probe is inserted into the high-vacuum source of the mass spectrometer.[7]

The sample is heated to induce volatilization.

In the gas phase, the analyte molecules are bombarded with a beam of high-energy

electrons (typically 70 eV), causing ionization and fragmentation.[8][9]

Mass Analysis and Detection:

The resulting ions are accelerated and separated based on their mass-to-charge (m/z)

ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

The separated ions are detected, and their abundance is recorded.

Data Processing:

The mass spectrum is generated, plotting the relative abundance of ions as a function of

their m/z ratio.

The molecular ion peak and major fragment ions are identified and labeled.

Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the molecular

structure of 2-Amino-4,5-difluorophenol with key spectroscopic handles.
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Workflow for the spectroscopic analysis of 2-Amino-4,5-difluorophenol.
Molecular structure of 2-Amino-4,5-difluorophenol with key spectroscopic features.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/An_Introduction_to_Mass_Spectrometry_(Van_Bramer)/03%3A_IONIZATION_TECHNIQUES/3.01%3A_Electron_Ionization
https://bitesizebio.com/82650/ionization-methods-mass-spec/
https://www.benchchem.com/product/b062812#spectroscopic-data-nmr-ir-ms-of-2-amino-4-5-difluorophenol
https://www.benchchem.com/product/b062812#spectroscopic-data-nmr-ir-ms-of-2-amino-4-5-difluorophenol
https://www.benchchem.com/product/b062812#spectroscopic-data-nmr-ir-ms-of-2-amino-4-5-difluorophenol
https://www.benchchem.com/product/b062812#spectroscopic-data-nmr-ir-ms-of-2-amino-4-5-difluorophenol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b062812?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

